molecular formula C23H29ClN8O2 B610827 SHP389 CAS No. 2235394-90-6

SHP389

Cat. No. B610827
CAS RN: 2235394-90-6
M. Wt: 484.989
InChI Key: URUPFUYPXLMTMT-KPZWWZAWSA-N
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Description

SHP389 is an allosteric inhibitor of SHP2 . It has an IC50 of 36 nM for both SHP2 and p-ERK .


Synthesis Analysis

SHP389 was identified through a series of studies that involved hit finding, evaluation, and structure-based scaffold morphing . These studies led to the identification of multiple 5,6-fused bicyclic scaffolds that bind to the same allosteric tunnel as SHP099 . The structural diversity permitted by the tunnel pharmacophore culminated in the identification of pyrazolopyrimidinones, such as SHP389 .


Molecular Structure Analysis

The molecular formula of SHP389 is C23H29ClN8O2 . Its molecular weight is 484.98 . In the cocrystal structure of SHP2 in complex with SHP389, the cyclopropyl group of SHP389 is exposed to the solvent .


Physical And Chemical Properties Analysis

SHP389 is a solid substance with a color ranging from white to off-white . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

Understanding and Perception of Scientific Research

The conceptual development of high school students' understanding of scientific research was examined in a series of classroom projects guided by curricula designed to foster student-scientist partnerships. However, the study found that students' conceptual understanding of scientific research remained rudimentary throughout the year, with uniformed notions of scientific questioning, data collection, and little experience with data analysis or communication of findings (Moss, Abrams & Kull, 1998).

Impact on Teachers and Students in Science Education

A study called “Students, Teachers, and Rangers and Research Scientists” (STaRRS) was incorporated into the “Expedition: Yellowstone!” program to assess its impact on teachers' and students' content knowledge growth and attitudes about science and scientists. The study showed significant positive shifts in teachers' attitudes towards science and their pedagogical choices, alongside significant content knowledge gains and increased positive attitudes in students towards science and scientists (Houseal, Abd‐El‐Khalick & DeStefano, 2014).

Data Sharing Practices and Perceptions among Scientists

A survey involving 1329 scientists explored current data sharing practices and perceptions of the barriers and enablers of data sharing in scientific research. The study revealed that scientists are often reluctant to make their data electronically available due to reasons such as insufficient time and lack of funding. However, most respondents were willing to share their data under certain conditions, like formal citation and sharing reprints (Tenopir et al., 2011).

Research Consultation Clinic to Promote Primary Care Research

The implementation of research consultation clinics (RCC) was reviewed to understand its impact on research activities and outcome indicators. RCC was introduced to enable free face-to-face consultation between experienced and novice researchers on specific research topics. The study concluded that RCC is a feasible model to catalyze multi-disciplinary research in primary care institutions (Tan, Tan & Kin, 2013).

Future Directions

The discovery of SHP389 has demonstrated that induced SHP2 degradation is a very effective approach to inhibit the function of SHP2 . Further optimization of these SHP2 degraders may lead to the development of a new class of therapies for cancers and other human diseases .

properties

CAS RN

2235394-90-6

Product Name

SHP389

Molecular Formula

C23H29ClN8O2

Molecular Weight

484.989

IUPAC Name

6-((3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(3-chloro-2-(cyclopropylamino)pyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1

InChI Key

URUPFUYPXLMTMT-KPZWWZAWSA-N

SMILES

O=C1C2=C(C3=C(Cl)C(NC4CC4)=NC=C3)NN=C2N=C(N(CC5)CCC65[C@H](N)[C@H](C)OC6)N1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SHP389;  SHP-389;  SHP 389; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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